2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile
Description
2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile (CAS: 876556-20-6) is a nitro-substituted aromatic compound characterized by a benzonitrile core, a 3,5-dimethylphenylamino group at position 2, and a nitro group at position 3. This compound is synthesized via nucleophilic aromatic substitution or coupling reactions involving 5-nitro-2-fluorobenzonitrile and 3,5-dimethylaniline derivatives. Its nitro group and cyano functionality make it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or dyes.
Properties
IUPAC Name |
2-(3,5-dimethylanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-5-11(2)7-13(6-10)17-15-4-3-14(18(19)20)8-12(15)9-16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYXWMGUBNOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethylaniline with 5-nitro-2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted benzene ring.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as potassium carbonate and solvents like DMF are typically used.
Major Products Formed
Reduction: The major product is 2-[(3,5-Dimethylphenyl)amino]-5-aminobenzonitrile.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile is used in a variety of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile (QZ-4338) with four structurally related nitroaromatic compounds (Table 1), focusing on structural features, purity, and inferred reactivity.
Table 1: Structural and Functional Comparison of QZ-4338 with Analogs
Structural Differences and Reactivity
- Core Backbone: QZ-4338 features a benzonitrile core, whereas QY-4852, QY-4160, and YF-1746 are based on sulfonamide or benzamide scaffolds.
- Nitro Group Position : The nitro group at position 5 in QZ-4338 may sterically hinder reactions at the benzonitrile group, whereas nitro groups in QY-4160 (position 2) and YF-1746 (position 3) could facilitate hydrogen bonding or π-stacking in biological systems.
- Substituent Effects : The 3,5-dimethylphenyl group in QZ-4338 provides steric bulk, possibly reducing solubility compared to the 2,3-dimethylphenyl substituents in QY-4852 and YF-1745.
Biological Activity
2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile, a compound with the molecular formula C15H13N3O2, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group and a benzonitrile moiety, contributing to its biological activity. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity, which is often correlated with increased bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Anticancer Potential : Investigations into its cytotoxicity have revealed promising results against cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
The mechanisms by which this compound exerts its effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as kinases or proteases that are crucial for cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Signaling : The compound could interfere with signaling pathways that regulate cell growth and differentiation.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
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Antimicrobial Studies
- A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at specific concentrations.
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Cytotoxicity Assays
- In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced cytotoxic effects with an IC50 value in the low micromolar range.
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Enzyme Inhibition Studies
- Research indicated that this compound inhibited the activity of certain kinases involved in cancer progression, suggesting a mechanism for its anticancer effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
